2,2',3,3',4,4'-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,4’-Hexachlorobiphenyl is an organic chemical compound belonging to the group of polychlorinated biphenyls. It is also known by its IUPAC name, 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene. This compound has been used in various industrial applications, including as dielectric fluids in transformers, hydraulic fluids, and plasticizers in synthetic resins . due to its potential health hazards, its production and use have been banned in many countries since 1979 .
Mechanism of Action
Target of Action
2,2’,3,3’,4,4’-Hexachlorobiphenyl, also known as Aroclor 1260, is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . It primarily targets the liver and has been associated with neurodevelopmental disorders .
Mode of Action
The compound interacts with its targets in an atropselective manner . This means that it selectively affects cellular targets implicated in PCB developmental neurotoxicity . Detailed information about the specific interactions and resulting changes is limited .
Biochemical Pathways
It is known that the compound can be metabolized by human liver microsomes . This suggests that it may affect pathways related to liver function and metabolism .
Pharmacokinetics
The pharmacokinetics of 2,2’,3,3’,4,4’-Hexachlorobiphenyl are complex due to its chemical properties. It has a high molecular weight of 360.88 g·mol−1 and is a viscous oily liquid . It has a low solubility in water , which may affect its bioavailability and distribution in the body
Result of Action
It has been associated with potential carcinogenic effects and neurodevelopmental disorders . It may also cause changes in liver function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’-Hexachlorobiphenyl. For instance, it was used in transformers as dielectric fluids until production was banned in 1979 . Despite this, it can still be found in the environment due to its long life expectancy . This suggests that its action can be influenced by factors such as its presence in the environment and its stability over time .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,4’-Hexachlorobiphenyl is found in air, soil, mammals, and marine animals . It is known to interact with various enzymes and proteins, affecting biochemical reactions
Cellular Effects
It is known to have potential carcinogenic effects
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
2,2’,3,3’,4,4’-Hexachlorobiphenyl has a biological half-life of 436.52 days This suggests that it is stable and does not degrade quickly
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,4’-Hexachlorobiphenyl vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
2,2’,3,3’,4,4’-Hexachlorobiphenyl can be synthesized through an Ullmann reaction, which involves the coupling of chlorinated phenyl rings over copper powder at elevated temperatures (around 230°C) . This method is commonly used in laboratory settings. Industrial production methods have historically involved the chlorination of biphenyl in the presence of a catalyst, resulting in a mixture of polychlorinated biphenyls, including 2,2’,3,3’,4,4’-Hexachlorobiphenyl .
Chemical Reactions Analysis
2,2’,3,3’,4,4’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts like copper powder . The major products formed from these reactions are various polychlorinated dibenzofurans .
Scientific Research Applications
2,2’,3,3’,4,4’-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. It is used as a reference standard in environmental analysis and testing to monitor and study the contamination of air, soil, and water . In biology and medicine, it is used to study the toxicological effects of polychlorinated biphenyls on living organisms . Additionally, it has applications in the synthesis of other polychlorinated compounds used in various industrial processes .
Comparison with Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl is similar to other polychlorinated biphenyls, such as:
2,2’,3,4,4’,5’-Hexachlorobiphenyl: This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: This compound has an additional chlorine atom, making it more chlorinated.
2,2’,3,3’,4,6’-Hexachlorobiphenyl: This compound has a different substitution pattern on the phenyl rings.
The uniqueness of 2,2’,3,3’,4,4’-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties .
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGRXWGMYTPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858932 | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-07-3, 11096-82-5 | |
Record name | PCB 128 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aroclor 1260 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,4'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.